tert-Butyl (1-ethoxycyclopropyl)carbamate
Description
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Properties
CAS No. |
41879-49-6 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(1-ethoxycyclopropyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-13-10(6-7-10)11-8(12)14-9(2,3)4/h5-7H2,1-4H3,(H,11,12) |
InChI Key |
PPOLLIWRWRLMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl (1-ethoxycyclopropyl)carbamate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling cyclopropylamine derivatives with tert-butyl carbamate precursors. Key steps include nucleophilic substitution or condensation reactions. Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) are recommended to stabilize intermediates . Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. For ethoxy group incorporation, sodium ethoxide or ethylation agents may be used under anhydrous conditions. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structural integrity. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H; ~28 ppm in ¹³C). Cyclopropane protons resonate as multiplets (1.0–2.0 ppm), while the ethoxy group shows signals at ~3.5–4.0 ppm (CH₂) and ~1.2 ppm (CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₉NO₃: theoretical 201.1365). Fragmentation patterns should match expected cleavage at the carbamate bond.
- GC Analysis : Purity (>97%) is determined using GC with flame ionization detection, calibrated against reference standards .
Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?
- Methodological Answer : The compound is sensitive to moisture and heat. Store under inert gas (argon) at 2–8°C in airtight containers. Use desiccants (silica gel) to prevent hydrolysis of the carbamate group. Degradation products (e.g., cyclopropane diols or tert-butanol) can be monitored via periodic HPLC analysis. Avoid exposure to strong acids/bases or oxidizing agents, which accelerate decomposition .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the reaction design for this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and reaction pathways. For example, the activation energy for cyclopropane ring formation can be modeled to optimize reaction conditions. Machine learning algorithms (e.g., ICReDD’s reaction path search) narrow experimental parameters by analyzing solvent effects, temperature, and catalyst interactions . Coupling computational predictions with high-throughput experimentation reduces trial-and-error approaches by >50% .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the synthesis of this compound?
- Methodological Answer :
- Systematic Screening : Use factorial design (e.g., 2³ factorial matrix) to test variables (solvent polarity, temperature, reagent stoichiometry). Analyze interactions via ANOVA to identify dominant factors .
- In Situ Monitoring : Real-time IR or Raman spectroscopy detects transient intermediates, reconciling discrepancies between predicted and observed reaction mechanisms.
- Post-Reaction Analysis : LC-MS and NMR of crude mixtures identify unanticipated byproducts (e.g., epoxide formation from cyclopropane ring strain) .
Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?
- Methodological Answer : The cyclopropane ring’s stereoelectronic effects modulate carbamate reactivity. For example, cis-substituted ethoxy groups may enhance hydrogen bonding with enzyme active sites (e.g., proteases or kinases). Chiral HPLC separates enantiomers, and molecular docking simulations (AutoDock Vina) predict binding affinities. In vitro assays (e.g., enzyme inhibition) validate stereospecific activity, with IC₅₀ values differing by up to 10-fold between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
